molecular formula C19H17BrClN3O2S2 B5880718 N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

Cat. No.: B5880718
M. Wt: 498.8 g/mol
InChI Key: JGDDFLCWCIPBAY-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a bromo-chlorophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromo-Chlorophenyl Group: This step involves the reaction of the benzothiazole intermediate with 4-bromo-2-chloroaniline under appropriate conditions.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the intermediate with butanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-chloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3O2S2/c1-2-3-17(25)22-12-5-7-15-16(9-12)28-19(24-15)27-10-18(26)23-14-6-4-11(20)8-13(14)21/h4-9H,2-3,10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDFLCWCIPBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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